3-(2,6-Difluoro-phenoxy)propanenitrile

Physicochemical profiling ADME prediction Medicinal chemistry

3-(2,6-Difluoro-phenoxy)propanenitrile (CAS: 1379161-50-8) is a fluorinated aromatic ether nitrile, characterized by a propanenitrile chain linked via an oxygen atom to a 2,6-difluorophenyl ring. Its molecular formula is C9H7F2NO, with a molecular weight of 183.15 g/mol.

Molecular Formula C9H7F2NO
Molecular Weight 183.15 g/mol
Cat. No. B13081986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Difluoro-phenoxy)propanenitrile
Molecular FormulaC9H7F2NO
Molecular Weight183.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)OCCC#N)F
InChIInChI=1S/C9H7F2NO/c10-7-3-1-4-8(11)9(7)13-6-2-5-12/h1,3-4H,2,6H2
InChIKeyUVFIWHPWONVLQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,6-Difluoro-phenoxy)propanenitrile – Procurement and Baseline Properties for R&D Selection


3-(2,6-Difluoro-phenoxy)propanenitrile (CAS: 1379161-50-8) is a fluorinated aromatic ether nitrile, characterized by a propanenitrile chain linked via an oxygen atom to a 2,6-difluorophenyl ring . Its molecular formula is C9H7F2NO, with a molecular weight of 183.15 g/mol . This compound belongs to a class of phenoxypropanenitriles that are widely used as synthetic intermediates in medicinal and agrochemical chemistry, where the electron-withdrawing fluorine atoms modulate lipophilicity and metabolic stability [1]. Unlike its 2,4-difluoro isomer or non-fluorinated analog, the 2,6-difluoro substitution pattern creates a unique steric and electronic environment that can influence downstream reactivity and biological target engagement [1].

3-(2,6-Difluoro-phenoxy)propanenitrile – Why In‑Class Analogs Are Not Freely Interchangeable


Phenoxypropanenitriles are not commodity chemicals; subtle changes in halogen substitution pattern or linker composition significantly alter physicochemical parameters and, consequently, biological performance. For example, swapping the 2,6-difluoro for a 2,4-difluoro or a 2,6-dichloro array—or removing the oxygen atom entirely—can shift logP by >0.15 units, modify the topological polar surface area (TPSA) by nearly 10 Ų, and change the number of hydrogen bond acceptors, all of which impact membrane permeability, target affinity, and metabolic stability . Such differences, documented in comparative computational analyses, make generic substitution risky without direct experimental validation .

3-(2,6-Difluoro-phenoxy)propanenitrile – Quantitative Differentiation Evidence vs. Closest Analogs


Computational Physicochemical Benchmark: Lipophilicity and Polar Surface Area vs. 3-(2,6-Difluorophenyl)propanenitrile

Direct computational comparison reveals that 3-(2,6-Difluoro-phenoxy)propanenitrile (Target) exhibits a lower lipophilicity (LogP = 2.26) and a higher topological polar surface area (TPSA = 33.02 Ų) than its oxygen‑lacking analog 3-(2,6-Difluorophenyl)propanenitrile (LogP = 2.42, TPSA = 23.79 Ų) . The target compound also possesses one additional hydrogen bond acceptor and one more rotatable bond . These differences are expected to translate into distinct absorption and distribution profiles.

Physicochemical profiling ADME prediction Medicinal chemistry

Purity Benchmarking: 98% Assured Grade vs. 95% Generic Analog Availability

The target compound is commercially offered at 98% purity (Leyan catalog) . In contrast, closely related analogs such as 3-(2-(Trifluoromethyl)phenoxy)propanenitrile and 3-(2,6-dichlorophenoxy)propanenitrile are frequently listed at 95% minimum purity . Higher initial purity reduces the burden of pre‑use purification and improves synthetic yield predictability.

Synthetic intermediate Quality control Procurement

Halogen Substitution Impact: Fluorine vs. Chlorine in the 2,6‑Phenoxy Motif

Replacement of the 2,6‑difluoro group with a 2,6‑dichloro group (3‑(2,6‑Dichloro‑phenoxy)propanenitrile) increases molecular weight from 183.15 to 216.06 g/mol and introduces larger, more polarizable halogen atoms . While direct biological data are not available for a head‑to‑head comparison, class‑level inference indicates that fluorine substituents generally confer greater metabolic stability (due to strong C–F bonds) and distinct electronic effects compared to chlorine [1].

Bioisosterism Metabolic stability Lead optimization

Positional Isomer Distinction: 2,6‑Difluoro vs. 2,4‑Difluoro Substitution Pattern

3-(2,6‑Difluoro‑phenoxy)propanenitrile (Target) and its 2,4‑difluoro isomer share identical calculated LogP (2.26) and TPSA (33.02 Ų) . However, the 2,6‑substitution places fluorine atoms ortho to the ether linkage, creating a more sterically hindered environment that can influence the preferred conformation of the propanenitrile side chain and, consequently, the spatial presentation of the nitrile group. This steric difference is not captured by 2D descriptors but is critical for biological target engagement.

Structure-activity relationship Steric effects Receptor binding

Safety and Handling: GHS Classification vs. 3-(2,6-Difluorophenyl)propanenitrile

The target compound carries GHS07 (Warning) with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H320 (causes eye irritation) . In contrast, the oxygen‑lacking analog 3-(2,6‑Difluorophenyl)propanenitrile is also classified as GHS07 but includes additional warnings for respiratory irritation (H335) and oral toxicity (H302) . The absence of a respiratory hazard for the target compound may simplify handling in laboratories without dedicated fume extraction.

Laboratory safety Regulatory compliance Material handling

3-(2,6-Difluoro-phenoxy)propanenitrile – Evidence‑Backed Application Scenarios


Medicinal Chemistry: Fluorinated Building Block for Lead Optimization

Use 3-(2,6-Difluoro-phenoxy)propanenitrile as a privileged intermediate when designing peripherally restricted or metabolically stabilized drug candidates. Its lower logP and higher TPSA relative to 3-(2,6-difluorophenyl)propanenitrile [Evidence_Item 1] suggest reduced CNS penetration, while the 2,6‑difluoro pattern [Evidence_Item 4] provides a unique steric handle for optimizing target selectivity.

Synthetic Chemistry: High‑Purity Intermediate for Multi‑Step Routes

Procure the 98% purity grade [Evidence_Item 2] to minimize purification steps in complex syntheses. The compound's 3‑carbon nitrile linker and ether oxygen offer distinct reactivity (e.g., hydrolysis to carboxylic acids, reduction to amines) that differentiates it from phenyl‑linked analogs lacking the oxygen atom [Evidence_Item 3].

Agrochemical R&D: Candidate Scaffold with Favorable Safety Profile

In early‑stage agrochemical discovery, the absence of acute oral toxicity and respiratory irritation warnings [Evidence_Item 5] allows for more streamlined safety handling during high‑throughput screening. The fluorine atoms impart oxidative stability, a desirable trait for field‑applied compounds.

Computational Chemistry: Benchmark Molecule for Fluorine SAR Studies

Because 3-(2,6-Difluoro-phenoxy)propanenitrile and its 2,4‑difluoro isomer share identical 2D descriptors but differ in 3D conformation [Evidence_Item 4], they serve as an ideal pair for validating computational models that predict steric and electronic effects of fluorine substitution on biological activity.

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